Nitrilotriacetic acid sodium salt

Description

Historical Context of Nitrilotriacetic Acid and its Salts

The journey of Nitrilotriacetic acid began in 1862 when it was first synthesized by the chemist Heintz. nih.gov However, its commercial potential was not realized until the 1930s, when it began to be produced in Europe. nih.govinchem.org The primary driver for its production was its effectiveness as a metal chelating agent. nih.govinchem.org

Initially, the synthesis of NTA involved methods such as the alkylation of ammonia (B1221849) with chloroacetic acid or the oxidation of triethanolamine (B1662121). wikipedia.org Over time, more efficient and cost-effective manufacturing processes were developed. The modern commercial synthesis of NTA trisodium (B8492382) salt monohydrate involves the reaction of formaldehyde (B43269), hydrogen cyanide (or sodium cyanide), and sodium hydroxide (B78521) in an aqueous solution. nih.govwikipedia.org It can also be generated as a byproduct during the synthesis of another common chelating agent, EDTA. wikipedia.org The development of these improved production methods allowed NTA and its salts to become economically competitive for a wide range of applications, most notably as a builder in household and industrial detergents. nih.gov This became particularly important as NTA was identified as a viable replacement for phosphates, which were found to cause eutrophication in lakes. wikipedia.orgcanada.cawho.int

Scope and Significance in Contemporary Chemical Science

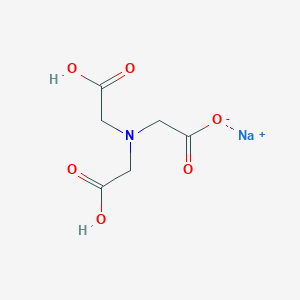

Nitrilotriacetic acid sodium salt is a tripodal, tetradentate ligand, meaning it can bind to a metal ion through four points of attachment: the nitrogen atom and one oxygen atom from each of the three carboxylate groups. nih.govwikipedia.org This structural feature is the foundation of its broad significance in modern chemistry, primarily revolving around its function as a chelating agent. nih.govchemiis.com

In analytical chemistry , NTA is used in complexometric titrations for the quantitative analysis of metal ions. wikipedia.orgchemiis.com A significant application is in biotechnology, specifically in protein purification. A derivative of NTA is used to create Ni-NTA agarose (B213101) resin, which is widely employed in the His-tag method to isolate and purify proteins that have been genetically modified to include a tag of six histidine residues. wikipedia.org

In environmental science , the chelating properties of NTA sodium salt are utilized for water treatment and remediation. It effectively sequesters Ca²⁺ and Mg²⁺ ions, the primary causes of water hardness, thereby preventing scale formation in boilers and cooling systems. wikipedia.orgwho.intchemiis.com It is also employed in the remediation of soil and wastewater to bind and sequester heavy metals, preventing their spread in the environment. chemiis.com Research has shown its utility in removing contaminants like chromium, copper, and arsenic from treated wood. wikipedia.org Unlike some other chelating agents, NTA is readily biodegradable, which minimizes its environmental impact. wikipedia.orgsantos.com

In industrial applications , it serves as a builder in detergents and cleaning products, enhancing their efficiency by binding metal ions that can interfere with the action of surfactants. nih.govchemiis.com It also finds use in metal finishing, electroplating, textile processing, and the pulp and paper industry. nih.govchemiis.com The ability of NTA to form stable, water-soluble complexes with a wide array of metal ions ensures its continued relevance and study in contemporary chemical research. canada.ca

Interactive Data Tables

Physico-Chemical Properties of Nitrilotriacetic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2,2′,2′′-Nitrilotriacetic acid | wikipedia.org |

| Molecular Formula | C₆H₉NO₆ | wikipedia.orgcanada.ca |

| Molar Mass | 191.14 g/mol | wikipedia.org |

| Appearance | White crystalline powder/needles | wikipedia.orgchemicalbook.com |

| Melting Point | 241.5-246 °C (decomposes) | wikipedia.orgcanada.ca |

| Water Solubility (Acid) | 1.28 g/L at 22.5 °C | canada.ca |

| pKa1 | 1.89 | nih.gov |

| pKa2 | 2.49 | nih.gov |

| pKa3 | 9.73 | nih.gov |

Formation Constants (Log K) for NTA³⁻ with Various Metal Ions

The stability of the complex formed between the nitrilotriacetate anion (NTA³⁻) and a metal ion is quantified by the formation constant (K). A higher log K value indicates a more stable complex.

| Metal Ion | Log K at 25°C | Source(s) |

| Ca²⁺ | 6.4 | nih.gov |

| Mg²⁺ | 5.5 | nih.gov |

| Co²⁺ | 10.4 | wikipedia.org |

| Cu²⁺ | 13.0 | wikipedia.org |

| Fe³⁺ | 15.9 | nih.govwikipedia.org |

| Hg²⁺ | 14.6 | nih.gov |

| Ni²⁺ | 11.5 | researchgate.net |

| Zn²⁺ | 10.7 | researchgate.net |

| Cd²⁺ | 9.8 | researchgate.net |

| Li⁺ | 2.35 | researchgate.net |

| Na⁺ | 1.08 | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18994-66-6 |

|---|---|

Molecular Formula |

C6H8NNaO6 |

Molecular Weight |

213.12 g/mol |

IUPAC Name |

sodium;2-[bis(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C6H9NO6.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1 |

InChI Key |

ZAWGLAXBGYSUHN-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |

Isomeric SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |

Other CAS No. |

18994-66-6 10042-84-9 |

Origin of Product |

United States |

Synthetic Methodologies for Nitrilotriacetic Acid Sodium Salt

Historical Synthetic Routes

Early production methods for nitrilotriacetic acid were based on readily available chemical precursors but have largely been superseded by more economical and efficient industrial processes.

Chloroacetic Acid Method

One of the older routes to NTA involves the alkylation of ammonia (B1221849) with chloroacetic acid. wikipedia.org This method proceeds by reacting chloroacetic acid with an ammonia source, such as ammonium (B1175870) chloride or ammonia water, followed by condensation with sodium hydroxide (B78521). guidechem.com The resulting sodium aminotriacetate is then acidified to yield nitrilotriacetic acid. chemicalbook.com

The fundamental steps of this process are:

Neutralization of chloroacetic acid with sodium hydroxide to form sodium chloroacetate (B1199739). chemicalbook.com

Reaction of sodium chloroacetate with an ammonia source like ammonium chloride to produce sodium nitrilotriacetate. chemicalbook.com

Acidification of the sodium salt solution to precipitate the final nitrilotriacetic acid product. guidechem.comchemicalbook.com

Industrially, this method can be carried out by chlorinating glacial acetic acid, often using acetic anhydride, phosphorus, or sulfur as a catalyst, to produce the chloroacetic acid precursor. sciencemadness.orgsciencemadness.org However, this route is now considered costly for large-scale production compared to modern alternatives. guidechem.com

Triethanolamine (B1662121) Oxidation Pathways

Another historical approach is the oxidation of triethanolamine (TEA) to form NTA salts. wikipedia.org This process involves heating triethanolamine in an aqueous medium with excess or stoichiometric amounts of an alkali metal hydroxide, such as sodium hydroxide, in the presence of a metal catalyst. google.com Catalysts suggested for this conversion include compounds of cadmium, copper, nickel, and zinc. google.com

The reaction converts the ethanol (B145695) groups of TEA into carboxylate groups, yielding the trisodium (B8492382) salt of nitrilotriacetic acid. The free acid can then be obtained through acidification. google.com An improved version of this process utilizes high temperatures (250°C to 375°C) and very short reaction times (1 to 20 minutes) to enhance the conversion. google.com Prior art processes typically involved longer reaction times of several hours at lower temperatures, resulting in lower yields. google.com

Table 1: Comparison of Reaction Conditions for Triethanolamine (TEA) Oxidation

| Parameter | Prior Art Process Example google.com | Improved Process Example google.com |

|---|---|---|

| Reactants | 0.8 mol triethanolamine, 2.62 mols sodium hydroxide, 148.5g water, 6.0g cadmium oxide | Aqueous triethanolamine, sodium hydroxide, cadmium salt catalyst |

| Temperature | 220°C to 230°C | ~300°C to 350°C |

| Reaction Time | 3 hours | ~1 to 20 minutes |

| NTA Yield | ~46% | Not specified, but process is described as "improved" |

Contemporary Industrial Synthesis Processes

Modern industrial synthesis focuses on maximizing yield and purity while minimizing costs and environmental impact. The most prevalent methods are based on cyanide chemistry.

Alkaline Cyanomethylation Process from Ammonia, Formaldehyde (B43269), and Sodium Cyanide

The primary commercial route for producing nitrilotriacetic acid and its sodium salt is from ammonia, formaldehyde, and a cyanide source like sodium cyanide or hydrogen cyanide. wikipedia.orgnih.gov This synthesis is a variation of the Strecker amino acid synthesis. In this process, the reactants are combined in an alkaline aqueous solution. The trisodium salt of NTA is typically isolated from the solution as a monohydrate. nih.gov This salt can then be converted to other forms by dehydration or acidification. nih.gov This efficient and low-cost process has made NTA products competitive for numerous applications. nih.gov

Hydroxyacetonitrile-Based Synthesis Approaches

A closely related industrial method utilizes hydroxyacetonitrile (also known as glycolonitrile), which is itself derived from formaldehyde and hydrogen cyanide. guidechem.comwikipedia.org In this process, hydroxyacetonitrile is gradually added to a mixed solution of ammonia water and sodium hydroxide. google.com The reaction mixture is then heated, leading to hydrolysis and the formation of an aqueous solution of sodium nitrilotriacetate. google.com

This method is advantageous because the raw materials are readily accessible and the process is relatively simple. google.com The reaction can be controlled by adjusting the temperature and the ratio of reactants to achieve high yields and purity. google.com For instance, a typical procedure involves cooling the ammonia and sodium hydroxide mixture before adding hydroxyacetonitrile, then heating to complete the reaction. google.com

Table 2: Examples of Hydroxyacetonitrile-Based NTA Synthesis

| Parameter | Example 1 google.com | Example 2 google.com | Example 3 google.com |

|---|---|---|---|

| Ammonia Water (Conc./Kg) | 15% / 637Kg | 10% / 800Kg | 25% / 500Kg |

| Sodium Hydroxide Solution (Conc./Kg) | 30% / 2560Kg | 32% / 2060Kg | 30% / 2560Kg |

| Hydroxyacetonitrile (Conc./Kg) | 50% / 2115Kg | 50% / 1826Kg | 50% / 1730Kg |

| Reaction Temperature | < 90°C | < 90°C | < 90°C |

| Insulation Time | 6 hours | 1 hour | 2 hours |

| Final Product Yield | 97.46% | 95.8% | 91.68% |

| Final Product Purity | 99.5% | 99.8% | 99.4% |

Optimization of Synthesis for Purity and Yield

Significant efforts have been made to optimize the synthesis of NTA to improve purity and yield. In the hydroxyacetonitrile process, a key innovation is the implementation of a "clean technique" where the byproduct, ammonia gas, is recovered and recycled. google.com During the heating and insulation phase of the reaction, ammonia is released. This gas can be absorbed, for example by a falling film absorption column, to prepare ammonia water that is then used in a subsequent batch. google.com This recycling of byproducts not only makes the process more economical but also more environmentally friendly. google.com Reports indicate that byproduct ammonia recovery rates can reach over 90%. google.com

For the triethanolamine oxidation route, optimization has focused on drastically reducing reaction times from hours to minutes by employing significantly higher temperatures, which improves the process efficiency. google.com In syntheses involving chloroacetic acid, achieving a highly pure product is critical, as the separation of mono-, di-, and trichloroacetic acids by distillation is difficult. sciencemadness.org Therefore, methods like the hydrolysis of trichloroethylene (B50587) are sometimes used to produce a very pure chloroacetic acid precursor. sciencemadness.org

Coordination Chemistry and Chelation Mechanisms of Nitrilotriacetic Acid Sodium Salt

Ligand Characteristics and Coordination Modes

The conjugate base of nitrilotriacetic acid, the nitrilotriacetate (NTA³⁻) anion, functions as a tetradentate ligand. wikipedia.org This means it can bind to a central metal ion through four donor atoms: the nitrogen atom of the amino group and one oxygen atom from each of the three carboxylate groups. who.int This multi-point attachment results in the formation of stable chelate rings, a phenomenon known as the chelate effect, which enhances the stability of the metal complex compared to coordination with monodentate ligands. fiveable.mescienceinhydroponics.com

The coordination mode of NTA can vary depending on the metal ion it binds. For many divalent metals such as copper, nickel, cobalt, zinc, cadmium, and lead, NTA acts as a quadridentate ligand, utilizing all four of its donor atoms to coordinate with the metal ion. oup.com However, with alkaline earth metals, it has been observed to behave as a terdentate ligand, indicating that not all carboxylate groups are involved in the primary coordination sphere. oup.com The structure of the resulting complex can also be influenced by the presence of other ligands, including water molecules, which can occupy remaining coordination sites on the metal ion. For instance, in the complex [Ni(NTA)(H₂O)₂]⁻, the nickel ion is coordinated by the NTA ligand and two water molecules. wikipedia.org Similarly, the calcium complex can exist as [Ca(NTA)(H₂O)₃]⁻. wikipedia.org

Thermodynamics of Metal Complexation

The formation of metal-nitrilotriacetate complexes is governed by thermodynamic principles, including the stability of the chelates, the influence of pH on the equilibrium, and competition with other anions.

Stability Constants of Metal-Nitrilotriacetate Chelates

The stability of a metal-NTA complex is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the complex. fiveable.mescienceinhydroponics.com A higher log K value indicates a more stable complex. The stability of metal-nitrilotriacetate chelates varies depending on the metal ion. For example, the log K values for the 1:1 complexes of NTA with several divalent and trivalent metal ions have been determined, highlighting the strong affinity of NTA for these cations. researchgate.netnih.gov

The table below presents the stability constants (log K) for various metal-nitrilotriacetate complexes.

| Metal Ion | Log K |

| Al³⁺ | 6.26 nih.gov |

| Th⁴⁺ | 6.68 nih.gov |

| Fe³⁺ | 15.9 |

| Cu²⁺ | 12.96 |

| Ni²⁺ | 11.5 |

| Pb²⁺ | 11.4 |

| Zn²⁺ | 10.67 |

| Co²⁺ | 10.4 |

| Cd²⁺ | 9.8 |

| Fe²⁺ | 8.8 |

| Mn²⁺ | 7.4 |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.4 |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Influence of pH on Chelate Formation Equilibria

The formation of metal-NTA chelates is highly dependent on the pH of the solution. nih.gov Nitrilotriacetic acid is a polyprotic acid, meaning it can donate protons from its carboxylic acid groups. The degree of protonation of the NTA molecule is determined by the pH. At low pH values, the carboxylate groups are protonated, which reduces the chelating ability of the NTA ligand as the oxygen atoms are less available for coordination. researchgate.net As the pH increases, the carboxylate groups deprotonate, making the NTA³⁻ anion the dominant species and favoring the formation of stable metal chelates. nih.govresearchgate.net

The pKa values for the dissociation of the protons from nitrilotriacetic acid are crucial in understanding its pH-dependent chelation behavior. The speciation of NTA across a range of pH values dictates its availability to bind with metal ions. For instance, the complexation of Fe(III) by NTA is favorable at neutral pH, but the complex can dissociate at low pH due to the protonation of the NTA ligand. researchgate.net

Competition with Other Anions in Metal Ion Binding

In complex aqueous systems, other anions can compete with nitrilotriacetate for binding to metal ions. The outcome of this competition depends on the relative stability constants of the complexes formed with NTA and the competing anions, as well as their respective concentrations. For example, in the context of biological systems, anions like phosphate (B84403) and bicarbonate can influence the stability of metal-NTA complexes. nih.govresearchgate.net Studies have shown that anions such as phosphate, sulfate, and citrate (B86180) can perturb iron-transferrin-NTA complexes, while others like chloride and nitrate (B79036) have a lesser effect. nih.govresearchgate.net This competition is a critical factor in applications such as water treatment and biological research, where a variety of ions are present. nih.gov

Structural Elucidation of Metal-Nitrilotriacetate Complexes

The structures of metal-NTA complexes have been investigated using various spectroscopic techniques, providing insights into the coordination environment of the metal ion.

Spectroscopic Studies (e.g., Infrared, Nuclear Magnetic Resonance)

Infrared (IR) spectroscopy is a powerful tool for studying the coordination of the carboxylate groups of NTA to a metal ion. oup.com The position of the carbonyl (C=O) stretching frequency in the IR spectrum can indicate whether the carboxylate groups are free or coordinated. oup.comscispace.com For instance, the IR spectrum of solid nitrilotriacetic acid shows bands corresponding to the protonated carboxylic acid groups. scispace.com Upon chelation with a metal ion, these bands shift, and a new band appears around 1600 cm⁻¹, which is characteristic of the coordinated carboxylate group (υ(COO-M)). scispace.com The exact position of this band can also correlate with the stability of the metal chelate, with a shift to higher wavenumbers often observed for more stable complexes. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of NTA complexes in solution. researchgate.netnih.gov ¹H NMR spectra can reveal the chemical environment of the methylene (B1212753) protons of the NTA ligand. nih.govscispace.com For example, in the free ligand, the methylene protons typically show a single signal. scispace.com Upon complexation, the chemical shift of these protons can change, providing evidence of the metal-ligand interaction. nih.gov The pH of the solution also influences the NMR spectrum, as the chemical shifts of the NTA protons are pH-dependent due to protonation and deprotonation of the carboxylate and amino groups. nih.gov

The table below summarizes key spectroscopic data for nitrilotriacetic acid and its complexes.

| Compound/Complex | Spectroscopic Technique | Key Findings | Reference |

| Nitrilotriacetic acid (H₃NTA) | ¹H NMR | Singlet for methylene protons (δ 3.55-3.79 ppm), broad singlet for carboxylic protons (δ 11.20-11.45 ppm). | scispace.com |

| Nitrilotriacetic acid (H₃NTA) | IR | Bands at 1434, 1733, and 3041 cm⁻¹. | scispace.com |

| Metal(II)-NTA complexes | IR | Appearance of a band around 1600 cm⁻¹ corresponding to the coordinated carboxylate group. | scispace.com |

| FeNTA in solution | ¹H NMR | Chemical shifts of NTA, IDA, and glycine (B1666218) are pH-dependent. | nih.gov |

X-ray Diffraction Analysis of Chelates

For instance, the crystal structure of the trisodium (B8492382) bis(nitrilotriacetato)ferrate(III) pentahydrate, Na₃[Fe(NTA)₂]·5H₂O, reveals that the central iron(III) ion is coordinated by two NTA ligands. wisc.edu In this complex, the iron atom is bonded to five carboxylate oxygen atoms and two amino nitrogen atoms, forming a structure described as a pentagonal bipyramid. wisc.edu The Fe-O bond distances range from 1.94 to 2.05 Å, and the Fe-N bond lengths are between 2.32 and 2.42 Å. wisc.edu A notable feature is that one carboxylate group remains uncoordinated to the iron center. wisc.edu

In the case of divalent metals, structural analyses show different coordination environments. The structure of [Ni(NTA)(H₂O)₂]⁻ demonstrates the nickel ion coordinated by the NTA ligand and two water molecules. wikipedia.org Similarly, the [Ca(NTA)(H₂O)₃]⁻ anion shows the calcium ion bound to an NTA ligand and three water molecules. wikipedia.org X-ray diffraction studies on a series of anhydrous acid-metal(II) nitrilotriacetates established a tetrahedral structure for these 1:1 complexes. researchgate.net

Furthermore, X-ray crystallography of a rhenium complex, NEt₄[fac-Re(CO)₃(NTAH)], confirmed an ONO coordination mode, where the NTA ligand forms two adjacent five-membered chelate rings with the metal center. nih.gov This structural information is vital for understanding the basis of the high stability of these chelates.

Complexation with Specific Metal Ions

The conjugate base of NTA forms coordination compounds with a diverse range of metal ions. wikipedia.org The stability and stoichiometry of these complexes are dependent on factors such as the nature of the metal ion (its size, charge, and electronic configuration), the pH of the solution, and the molar ratio of the ligand to the metal. nih.govnii.ac.jp

NTA is a powerful chelating agent for numerous divalent metal ions. nih.gov It forms stable, water-soluble complexes, which is why its sodium salt is effective in water softening by sequestering Ca²⁺ and Mg²⁺ ions. wikipedia.orgnih.gov The tetradentate nature of the NTA ligand allows it to form stable complexes with transition metals like Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺, often resulting in a hexagonal complex where two coordination sites on the metal remain available to bind to other molecules, a principle widely used in protein purification techniques. nih.gov

The stability of these complexes, quantified by the logarithm of the formation constant (log K), varies significantly among different metal ions. The general trend for stability often follows the Irving-Williams series. Potentiometric studies have been used to determine these stability constants for various metal-NTA complexes. The stability order for several divalent metal-NTA complexes has been reported as: Cu(II) > Ni(II) > Pb(II) > Zn(II) > Co(II) > Cd(II) > Mn(II) > Mg(II) > Ca(II). ethz.chnii.ac.jp

Table 1: Stability Constants (log K₁) for NTA Complexes with Divalent Metal Ions

| Metal Ion | log K₁ |

| Cu(II) | 13.03 |

| Ni(II) | 12.74 |

| Pb(II) | 11.60 |

| Zn(II) | 11.52 |

| Co(II) | 10.38 |

| Cd(II) | 10.31 |

| Mn(II) | 7.4 |

| Mg(II) | 5.41 |

| Ca(II) | 6.41 |

Note: The stability constants can vary depending on experimental conditions such as temperature and ionic strength. Data sourced from multiple references. ethz.chnii.ac.jp

NTA forms particularly stable complexes with trivalent metal ions like iron(III) and chromium(III). nih.govnih.gov The high stability is attributed to the strong electrostatic attraction between the trivalent cation and the anionic ligand, coupled with the chelate effect.

The Fe(III)-NTA complex is well-characterized and serves as a model for iron complexes in natural organic matter. nih.gov In this complex, the Fe³⁺ ion is effectively enveloped by the NTA ligand, which involves simultaneous binding through the three carboxylate groups and the central nitrogen atom. nih.gov The Fe(III)-NTA complex can exist in different forms depending on the pH and the iron-to-NTA ratio. rsc.org Coordinated metal ions in an NTA complex can also bind to other molecules, a property utilized in electrochemical sensors, for example, where NTA-Fe³⁺ complexes are used to recognize phosphorylated biomolecules. nih.gov While less common in some applications, Cr(III) also forms a stable octahedral complex with NTA. researchgate.net

The chelation of heavy metals by NTA is a dynamic process governed by equilibrium principles. NTA typically forms 1:1 complexes (ML) with most divalent and trivalent metal ions. ethz.chresearchgate.net However, the stoichiometry can vary. For example, with Fe(III), NTA can form a highly stable 1:2 metal-to-ligand complex, [Fe(NTA)₂]³⁻, where the central iron atom is almost completely shielded by the two coordinating NTA molecules. wisc.edu

The formation and distribution of different complex species in solution are highly dependent on pH. nih.gov In aqueous solution, the NTA carboxylate groups' protonation competes with metal ion complexation. nih.gov The extent of complex formation also depends on the concentrations of the ionized forms of NTA and the metal ion, as well as the specific formation constant for that metal. nih.gov

Studies have shown that in the presence of NTA, the adsorption of heavy metals like Zn, Pb, and Cd onto soil particles is altered, generally increasing their mobility. capes.gov.br The dynamics of chelation involve an equilibrium between the free metal ion, the free ligand, and the metal-NTA complex. nih.gov In systems with multiple metals, NTA can facilitate ligand sharing, influencing the precipitation and solubility of different metal hydroxides. researchgate.net The stoichiometry is generally assumed to be 1:1 for most heavy metals, but the formation of protonated (MHL) or binuclear complexes can occur under specific conditions. ethz.ch

Environmental Fate and Degradation Pathways of Nitrilotriacetic Acid Sodium Salt

Biodegradation Mechanisms

The primary route of nitrilotriacetic acid (NTA) removal from the environment is through microbial degradation. oup.com This process involves the breakdown of the NTA molecule by microorganisms, leading to the formation of simpler, non-toxic compounds.

The microbial degradation of NTA proceeds through a series of steps involving specific enzymes and resulting in various intermediate compounds. The initial step in the aerobic pathway is the oxidative cleavage of the tertiary amine by an NTA monooxygenase. nih.gov This enzymatic action leads to the formation of iminodiacetate (B1231623) (IDA) and glyoxylate (B1226380). nih.gov

Further breakdown of IDA can occur, yielding glyoxylate and glycine (B1666218). nih.gov Glyoxylate is then metabolized to produce carbon dioxide and glycerate or glycine. nih.gov Ultimately, the complete mineralization of NTA results in the formation of carbon dioxide, water, ammonia (B1221849), and nitrate (B79036).

Under anaerobic conditions, the initial step involves a different enzyme system. A denitrifying bacterium has been shown to utilize an NTA dehydrogenase-nitrate reductase enzyme complex to oxidize NTA to IDA and glyoxylate, with nitrate being reduced to nitrite. nih.gov

A proposed pathway for the photodegradation of the Fe(III)-NTA complex involves a photoredox mechanism that leads to the reduction of Fe(III) to Fe(II) and the oxidation of NTA, forming intermediates such as IDA and formaldehyde (B43269). nih.gov

Table 1: Key Intermediates in the Degradation of Nitrilotriacetic Acid

| Intermediate Compound | Role in Degradation Pathway |

| Iminodiacetate (IDA) | The primary intermediate formed from the initial cleavage of NTA. nih.gov |

| Glyoxylate | A key intermediate formed from the breakdown of both NTA and IDA. nih.gov |

| Glycerate | A metabolic product derived from the further breakdown of glyoxylate. nih.gov |

| Glycine | An amino acid that can be formed from the degradation of IDA and glyoxylate. nih.gov |

| Ammonia | An inorganic nitrogen product of NTA mineralization. |

| Carbon Dioxide | A final product of complete aerobic degradation. |

| Water | A final product of complete aerobic degradation. |

| Nitrate | A final inorganic nitrogen product of NTA mineralization. |

This table summarizes the main intermediates involved in the breakdown of NTA by microorganisms.

Several species of bacteria have been identified as capable of degrading nitrilotriacetic acid (NTA). These microorganisms play a crucial role in the removal of NTA from various environments.

Pseudomonas strains: Various Pseudomonas species are known to degrade NTA. nih.govasm.org One strain was found to utilize an NTA monooxygenase to break down NTA into iminodiacetate and glyoxylate. nih.gov These bacteria have been shown to degrade metal-NTA complexes, although the rate of degradation can be influenced by the specific metal involved. asm.org

Chelatobacter heintzii: This gram-negative, obligately aerobic bacterium is a well-studied NTA degrader. microbiologyresearch.orgatcc.org It utilizes an NTA monooxygenase for the initial breakdown of NTA. oup.commicrobiologyresearch.org Studies have investigated the regulation of the enzymes involved in NTA degradation in this organism. microbiologyresearch.orgnih.gov C. heintzii has been shown to degrade various metal-NTA complexes, though the rate can be affected by the specific metal ion. nih.govacs.org

Aminobacter aminovorans: This bacterium, which includes strains previously identified as Chelatobacter heintzii, is capable of aerobically degrading NTA and its metal complexes. asm.orgdsmz.denih.govgbif.org The genome of A. aminovorans KCTC 2477T contains genes for NTA monooxygenase, which is essential for the degradation process. asm.org

The rate of nitrilotriacetic acid (NTA) biodegradation varies across different aquatic environments, influenced by factors such as prior exposure to the compound and the specific environmental conditions.

Estuarine Environments: In a Canadian estuary with a history of NTA exposure, the degradation of NTA was found to be rapid. nih.gov The average maximum degradation velocity (Vmax) was approximately 4753 ng/L/hr, with a first-order rate constant (k1) of 0.32 per day. nih.gov This corresponds to an estimated half-life of about 2 days. nih.gov

River Environments: Studies in river waters have shown that microbial populations can acclimate to and degrade NTA even at low concentrations (5 µg/L). capes.gov.br In rivers without prior NTA exposure, half-lives for NTA removal ranged from 7 to 138 hours after an acclimation period. capes.gov.br In contrast, rivers with continuous NTA exposure showed no acclimation period and had shorter and less variable half-lives of 7 to 17 hours. capes.gov.br

Groundwater: The biodegradation of NTA has also been observed in groundwater. The half-life for NTA biodegradation in groundwater at concentrations of 1–100 µ g/litre has been reported to be approximately 31 hours. Laboratory column studies have also investigated the microbial degradation of NTA during the infiltration of river water to groundwater. wur.nl Furthermore, indigenous microorganisms in subsurface soils from septic tank tile fields have been shown to rapidly degrade NTA under both aerobic and anaerobic conditions, with aerobic half-lives ranging from 87 to 160 hours. nih.gov

Table 2: Biodegradation Kinetics of Nitrilotriacetic Acid in Different Aquatic Systems

| Aquatic Environment | Key Kinetic Parameters | Half-Life | Reference |

| Estuary | Vmax: ~4753 ng/L/hr; k1: 0.32 day⁻¹ | ~2 days | nih.gov |

| River (unexposed) | First-order kinetics | 7 to 138 hours | capes.gov.br |

| River (exposed) | First-order kinetics | 7 to 17 hours | capes.gov.br |

| Groundwater | - | ~31 hours (at 1-100 µg/L) | |

| Subsurface Soil (aerobic) | - | 87 to 160 hours | nih.gov |

This table provides a comparative overview of NTA biodegradation rates observed in different aquatic environments.

The rate of nitrilotriacetic acid (NTA) biodegradation is influenced by a variety of environmental factors.

Microbial Acclimatization: The prior exposure of a microbial community to NTA can significantly impact its degradation rate. In environments with a history of NTA exposure, degradation is often faster and requires no acclimation period. capes.gov.br

Temperature: Temperature affects the activity of microbial enzymes involved in NTA degradation. One study on a specific chitinase (B1577495) showed optimal activity at 40°C. acs.org

Dissolved Oxygen Concentration: Oxygen is required for the aerobic degradation of NTA, which involves NTA monooxygenase. nih.gov However, NTA can also be degraded under anaerobic conditions by denitrifying bacteria. nih.govnih.gov

Nitrilotriacetic Acid Concentration: The concentration of NTA can influence the rate of its biodegradation. In some cases, degradation follows first-order kinetics, where the rate is proportional to the concentration. capes.gov.br

Water Hardness: The presence of cations that contribute to water hardness can influence NTA degradation.

Metal Complexation: The formation of metal-NTA complexes can significantly affect the bioavailability and degradation of NTA. nih.gov Some metal complexes, such as those with Cu(II), Ni(II), Co(II), and Zn(II), have been shown to be more resistant to degradation by Chelatobacter heintzii. nih.gov In contrast, Fe(III) and Mn(II) complexes did not prevent utilization. nih.gov The specific metal-NTA complex can influence the rate of degradation, and this is not always directly related to the stability constant of the complex. acs.org For instance, the NTA-monooxygenase enzyme can degrade MgNTA⁻, CoNTA⁻, ZnNTA⁻, MnNTA⁻, and FeNTA⁻, but not CaNTA⁻. acs.org

Abiotic Degradation Processes

In addition to biodegradation, nitrilotriacetic acid (NTA) can be broken down by non-biological processes, primarily through the action of light.

While NTA itself does not significantly absorb solar light, its metal complexes, particularly with iron, can undergo photochemical degradation. oup.comnih.gov The iron(III)-NTA complex (FeNTA) absorbs light up to 400 nm and can undergo an efficient photoredox process. nih.gov This process involves the reduction of Fe(III) to Fe(II) and the oxidation of the NTA ligand. nih.gov

The major photoproducts of FeNTA degradation include Fe(II), iminodiacetic acid (IDA), formaldehyde, and carbon dioxide. nih.gov The quantum yields for the disappearance of FeNTA at 365 nm have been reported to be 0.18 at pH 4.0 and 0.09 at pH 7.0. nih.gov This photochemical breakdown can be an important environmental fate process for NTA, especially in sunlit surface waters where iron is present. nih.gov Studies have also explored the TiO2-photocatalytic degradation of NTA in aqueous media under UV radiation. nih.gov

Chemical Reactions

Nitrilotriacetic acid (NTA) and its sodium salts can undergo degradation through several chemical pathways in the environment, distinct from microbial action. Under certain conditions, it is susceptible to breakdown by both photochemical and chemical reactions who.intcanada.ca.

Studies on the thermal decomposition of NTA in aqueous solutions have shown that it is remarkably stable at temperatures up to 200°C cdnsciencepub.com. However, at higher temperatures of 260°C and above, it begins to decompose through a stepwise decarboxylation reaction cdnsciencepub.com. The pseudo-first-order rate constant for NTA decarboxylation at 293°C and a pH of 9.3 was determined to be 0.19 ± 0.01 h⁻¹ cdnsciencepub.com. When heated to decomposition, NTA breaks down into carbon, carbon dioxide, nitrogen oxides, and water .

In water treatment processes, NTA can be removed through chemical oxidation. Chlorination with 10 to 15 ppm chlorine can result in 10% to 90% removal of NTA, with the efficiency dependent on factors such as pH, metal content, contact time, and ammonia levels canada.ca. Ozonation is also effective; at concentrations typically used in treatment plants, it can reduce NTA levels of 35 to 350 µg/L by more than 80% within five minutes canada.ca.

Environmental Distribution and Speciation

The distribution of nitrilotriacetic acid sodium salt in the environment is primarily a consequence of its widespread use in detergents and its subsequent release into sewage systems canada.cacanada.ca. In aquatic environments, NTA is predominantly found in the form of water-soluble metal complexes who.int. The speciation of NTA is pH-dependent; its conjugate base, nitrilotriacetate, is a tripodal tetradentate trianionic ligand that forms coordination compounds with various metal ions, including the calcium (Ca²⁺) and magnesium (Mg²⁺) ions responsible for water hardness wikipedia.org.

Occurrence in Aquatic Systems (e.g., raw water, treated water, sewage influent and effluent, sediments)

Nitrilotriacetic acid has been detected in various compartments of the aquatic environment, including raw water, treated drinking water, groundwater, and sewage who.intcanada.ca. Its presence is largely attributed to discharges from wastewater containing detergents canada.ca. While NTA is readily biodegradable, its persistence can be influenced by factors like temperature and the acclimatization of microbial populations canada.caiwaponline.com.

A national survey of 70 Canadian municipalities provided data on NTA concentrations in both raw and treated water supplies who.intcanada.ca. The maximum concentration measured in treated drinking water during a 1976-1977 survey was 30.4 µg/L canada.ca. More broadly, concentrations of 5–50 mg/litre were found to completely disappear from river water with acclimatized microorganisms in 2–6 days who.int. The half-life for the biodegradation of NTA in groundwater at concentrations of 1–100 µ g/litre is reported to be approximately 31 hours who.int. In sediments, NTA can accumulate, and its concentration influences the potential for metal mobilization iwaponline.comepa.gov.

Mobilization of Heavy Metals from Aquatic Sediments via Complexation

A significant aspect of the environmental behavior of nitrilotriacetic acid is its ability to mobilize heavy metals from aquatic sediments who.int. As a potent chelating agent, NTA forms stable, water-soluble complexes with metal ions that are otherwise bound to sediment particles wikipedia.orgiwaponline.com. This process can increase the concentration of heavy metals in the water column, potentially altering their fate and bioavailability iwaponline.com.

Laboratory studies have demonstrated that NTA can effectively leach heavy metals from sediments. The extent of mobilization increases with contact time, reaching an apparent equilibrium after 24 to 48 hours iwaponline.com222.29.81. Water hardness is a significant factor, affecting the formation of heavy metal-NTA complexes iwaponline.com222.29.81. In one study, using an NTA concentration of 20 mg/L over a six-day period, significant fractions of several heavy metals were mobilized from river sediments iwaponline.com222.29.81. However, other research conducted under conditions simulating riverbank filtration with adapted microorganisms found that NTA degraded rapidly and, within the concentration range considered (up to 600 µg/L), did not significantly affect the mobilization of the heavy metals studied iwaponline.com.

Analytical Methodologies for Nitrilotriacetic Acid Sodium Salt Quantification

Chromatographic Techniques

Chromatography, a powerful separation technique, forms the cornerstone of NTA analysis. Both gas and liquid chromatography have been successfully employed, each with its own set of advantages and specific applications.

Gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) is a highly sensitive and selective method for the determination of NTA. who.intscioninstruments.com The NPD is particularly well-suited for this analysis due to its high selectivity for compounds containing nitrogen and phosphorus. scioninstruments.com This technique typically involves a derivatization step to convert the non-volatile NTA into a more volatile form suitable for GC analysis. capes.gov.br

The process generally involves the following steps:

Derivatization: The NTA in the sample is converted to a volatile ester, commonly a methyl or butyl ester, through a reaction with an appropriate reagent such as a boron trifluoride-methanol mixture. capes.gov.br

GC Separation: The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov

NPD Detection: As the separated components elute from the column, the NPD selectively responds to the nitrogen-containing NTA ester, generating an electrical signal proportional to its concentration. scioninstruments.com

This method offers excellent sensitivity, with detection limits reported to be as low as 0.2 µ g/litre in water. who.int It has been widely used for the analysis of NTA in environmental samples, including water, wastewater, and sediments. capes.gov.brresearchgate.net

Liquid chromatography (LC) provides an alternative to GC for NTA analysis, often without the need for a derivatization step. nih.gov Several LC methods have been developed, including reversed-phase ion-pair liquid chromatography and ion-exchange chromatography. nih.govacs.org

In one approach, NTA and other chelating agents like ethylenediaminetetraacetic acid (EDTA) are complexed with ferric ions. nih.gov These metal complexes are then separated on a specialized stationary phase, such as porous graphite (B72142) carbon, and detected using ultraviolet (UV) spectrophotometry. nih.gov Another method utilizes a polymer column with amperometric detection using a glassy-carbon electrode to separate and quantify NTA and EDTA without prior treatment. nih.gov

High-pressure liquid chromatography (HPLC) has also been employed for the analysis of NTA in various samples. epa.gov In some HPLC methods, possible interferences from metal ions are addressed by converting all metal-NTA chelates into a ferric chelate before injection onto the column. epa.gov

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a critical step in the analytical workflow for NTA quantification, particularly for complex environmental matrices. The primary goals of sample preparation are to isolate NTA from interfering substances and to convert it into a form suitable for the chosen analytical instrument.

For aqueous samples, initial steps may include filtration to remove particulate matter. shiojigyo.com Concentration techniques such as evaporation or freeze-drying (lyophilization) are often employed to increase the analyte concentration to detectable levels. researchgate.netepa.gov Ion exchange chromatography can also be used to concentrate NTA from water samples. epa.gov

As mentioned previously, derivatization is a key strategy, especially for GC-based methods. The most common approach is esterification to form volatile NTA esters. This is typically achieved by reacting the dried sample residue with reagents like:

Boron trifluoride-methanol complex in methanol (B129727) to form methyl esters. nih.gov

An ethyl esterification reagent for the formation of ethyl esters. researchgate.net

Trimethylsilylating agents to create trimethylsilyl (B98337) esters.

For salty samples, such as seawater, a specific protocol involving solvent drying and ultrasonication has been developed to remove water molecules locked within salt crystals, which can interfere with derivatization and subsequent analysis. protocols.io

In some LC methods, derivatization is not required. nih.gov However, a complexation step with a metal ion, typically ferric iron (Fe(III)), is often used to form a UV-active complex that can be readily detected. nih.govsielc.com This involves mixing the sample with a solution of a ferric salt, such as ferric chloride. sielc.com

Method Validation Parameters for Environmental Matrices

To ensure the reliability and accuracy of analytical results, methods for NTA quantification in environmental matrices must be thoroughly validated. researchgate.netnih.gov Key validation parameters include linearity, detection limits, recovery, repeatability, and reproducibility.

Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. esslabshop.com This is typically evaluated by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. A linear relationship is confirmed if the coefficient of determination (R²) is close to 1. For instance, one GC-MS method for airborne NTA demonstrated linearity from 0.48 to 96 μg/mL with an R² of 0.999. nih.gov

Detection Limits define the lowest concentration of an analyte that can be reliably detected by the analytical method. Two important parameters are:

Limit of Detection (LOD): The lowest concentration of an analyte that can be distinguished from the background noise, often defined as 3 times the standard deviation of the blank. researchgate.netesslabshop.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantified with an acceptable level of precision and accuracy, typically defined as 10 times the standard deviation of the blank. researchgate.netesslabshop.com

The following table summarizes reported detection and quantification limits for NTA using different analytical methods.

| Analytical Method | Matrix | Detection Limit (LOD) | Quantitation Limit (LOQ) |

| GC with Nitrogen-Specific Detector | Water | 0.2 µg/L who.int | - |

| GC-MS | Airborne Particulate | - | 4.8 µg per sample nih.gov |

| GC-MS | Water | - | 3.1-48.7 ng/L* researchgate.net |

Note: This range represents the LOQ for a suite of personal care products, including compounds structurally similar to NTA, analyzed by a validated GC-MS/MS method.

Recovery assesses the efficiency of the entire analytical procedure, including sample preparation and analysis. It is determined by analyzing a sample that has been "spiked" with a known amount of the analyte and comparing the measured concentration to the expected concentration. A validated method for NTA in various water types reported the following recoveries:

| Matrix | % Recovery |

| Influent Sewage | 114 ± 10 epa.gov |

| Effluent Sewage | 106 ± 17 epa.gov |

| River Water | 77 ± 11 epa.gov |

| Tap Water | 88 ± 10 epa.gov |

Another study on waste and lake waters showed recoveries varying between 105% and 123% for lake water and 113% and 124% for wastewater. researchgate.net

Repeatability (intra-assay precision) measures the closeness of agreement between the results of successive measurements of the same sample carried out under the same conditions (e.g., same analyst, same instrument, short interval of time). researchgate.net

Reproducibility (inter-assay precision) measures the closeness of agreement between the results of measurements of the same sample carried out under changed conditions (e.g., different analysts, different instruments, different days). nih.govresearchgate.net

Advanced Research Applications and Mechanistic Studies

Applications in Water and Industrial Process Treatment

NTA sodium salt plays a crucial role in various water and industrial process treatments, primarily due to its exceptional chelating properties. It effectively sequesters metal ions, preventing their undesirable effects in a range of applications.

Mechanism of Mineral Scale Inhibition and Removal

Mineral scale formation is a persistent issue in many industrial settings, particularly in boiler water treatment, where it can lead to reduced efficiency and equipment failure. researchgate.net NTA sodium salt is employed to inhibit and remove mineral scale through its ability to chelate the metal ions responsible for scale formation, such as calcium (Ca²⁺) and magnesium (Mg²⁺). nih.gov

The mechanism of scale inhibition involves several key processes:

Chelation: NTA forms water-soluble complexes with divalent cations like Ca²⁺ and Mg²⁺. dtic.mil This sequestration prevents the concentration of free metal ions from reaching a point where they would precipitate as insoluble salts.

Surface Adsorption: The NTA molecule can adsorb onto the surface of existing scale crystals. This adsorption can interfere with the crystal growth process, slowing down or preventing further scale buildup. The primary driving force for this adsorption is believed to be the ionic bonds formed between the functional groups of the NTA and the cations on the crystal surface. researchgate.net

Crystal Modification: By adsorbing onto specific crystal faces, NTA can alter the growth pattern and morphology of the scale crystals, making them less adherent and easier to remove.

In boiler water treatment, the trisodium (B8492382) salt of NTA is used to control scale. chemicalbook.com The sodium-calcium NTA complex, being relatively insoluble, can form a protective coating on the scale, which helps to retard further formation. nih.gov Additionally, NTA and its ammonium (B1175870) salts are effective in removing iron oxide deposits, such as mill scale, in alkaline conditions, leaving a clean and degreased surface. nih.gov

Role in Water Softening Processes and Ion Sequestration

Water hardness, caused primarily by the presence of calcium and magnesium ions, can lead to various problems in both industrial and domestic settings. NTA sodium salt is an effective water softening agent due to its ability to sequester these hardness-causing ions. wikipedia.orgsantos.com

The process of ion sequestration by NTA involves the formation of stable, water-soluble complexes with Ca²⁺ and Mg²⁺ ions. nih.gov As a tetradentate trianionic ligand, the conjugate base of NTA can effectively bind to these metal ions, preventing them from reacting with other substances to form insoluble precipitates like soap scum or scale. nih.govwikipedia.org This property makes NTA a valuable component in detergents and cleaning products, where it helps to counteract the effects of water hardness and improve cleaning efficiency. atamankimya.comirochelating.com

The effectiveness of NTA in sequestering different metal ions is quantified by its formation constants. The table below shows the formation constants for NTA with several common metal ions, indicating the strength of the resulting complexes.

| Metal Ion | Formation Constant (log K) |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.4 |

| Fe³⁺ | 15.9 |

| Cu²⁺ | 13.0 |

| Hg²⁺ | 14.5 |

Data sourced from Martell & Smith, 1974; Anderson et al., 1985 nih.gov

As the table illustrates, NTA forms strong complexes with ions like Fe³⁺ and Hg²⁺, and moderately strong complexes with the hardness ions Ca²⁺ and Mg²⁺. nih.gov

Metal Removal from Industrial Streams and Materials

The chelating properties of NTA sodium salt are also utilized for the removal of heavy metals from various industrial streams and materials. This is particularly important for environmental remediation and in processes where metal contamination can be problematic.

One notable application is the removal of chromium (Cr), copper (Cu), and arsenic (As) from wood treated with chromated copper arsenate (CCA). wikipedia.org CCA is a wood preservative that protects against insects and decay but contains toxic heavy metals. epa.govwikipedia.orgclu-in.org NTA can be used to extract these metals from the treated wood, reducing its environmental impact. wikipedia.org

In the pulp and paper industry, NTA is used to remove transition metals like copper, iron, and manganese from the pulp before the bleaching process. ut.ac.irresearchgate.net These metals can catalyze the decomposition of bleaching agents like hydrogen peroxide, reducing bleaching efficiency and potentially damaging the pulp fibers. By chelating these metals, NTA improves the effectiveness of the bleaching process. ut.ac.irresearchgate.net Studies have shown that NTA can be more selective in removing these transition metals compared to other chelating agents like EDTA. ut.ac.irresearchgate.net

Advanced Material Science and Crystallization Control

Beyond its applications in water and industrial treatments, NTA sodium salt has emerged as a valuable tool in advanced material science, particularly in controlling the crystallization of inorganic salts.

Influence on Crystal Growth Habit and Morphology of Inorganic Salts (e.g., Sodium Chloride)

Research has demonstrated that NTA can influence the habit of rock salt crystals, causing them to grow in an octahedral form rather than their typical cubic shape. researchgate.netacs.org This effect is achieved at significantly lower concentrations compared to other organic additives used for the same purpose. researchgate.netacs.org The effectiveness of NTA in modifying the crystal habit of NaCl is dependent on the pH of the solution, which influences the speciation of the NTA molecule. researchgate.netacs.org

Mechanistic Investigations of Habit Modification

The mechanism by which NTA modifies the crystal habit of salts like NaCl has been investigated through both experimental and computational methods. researchgate.netacs.org These studies have revealed that the interaction between NTA and the crystal surface is highly specific.

Computational models, such as those using density functional theory (DFT), have shown that the dissociated forms of NTA have a pronounced preference for the {111} crystal plane of sodium chloride. acs.org By adsorbing onto these planes, NTA inhibits their growth, allowing the other crystal faces to grow at a faster rate, ultimately leading to the observed change in morphology from cubic to octahedral. researchgate.netacs.org

The degree of deprotonation of NTA, which is controlled by the pH, plays a crucial role in its effectiveness as a habit modifier. acs.org The mono-, di-, and tri-deprotonated forms of NTA are all believed to contribute to the habit modification of NaCl under different pH conditions. acs.org This understanding of the mechanistic details allows for precise control over the crystallization process, which is essential in many industrial applications where crystal size and shape are critical parameters.

Biochemical and Biotechnological Research Applications

Nitrilotriacetic acid (NTA) sodium salt plays a crucial role in various biochemical and biotechnological research applications, primarily due to its function as a chelating agent. Its ability to form stable complexes with metal ions is harnessed for the purification of proteins and the immobilization of molecules in assays.

Protein Isolation and Purification via His-Tag Method

A significant application of nitrilotriacetic acid sodium salt is in the purification of recombinant proteins through a technique known as immobilized metal affinity chromatography (IMAC). This method relies on the affinity of a polyhistidine-tag (His-tag), a common feature engineered into recombinant proteins, for immobilized metal ions.

The process involves using a variant of NTA to immobilize nickel ions onto a solid support, such as agarose (B213101) beads. wikipedia.org NTA is a tetradentate chelating agent, meaning it can occupy four of the six ligand binding sites of a nickel ion. upenn.edumediray.co.nz This leaves two sites available to interact with the histidine residues of the His-tag on the target protein. upenn.edumediray.co.nz This specific and strong interaction allows for the selective capture of the His-tagged protein from a complex mixture of cellular components. upenn.eduiba-lifesciences.com

The purification process typically involves the following steps:

Binding: The cell lysate containing the His-tagged protein is passed through the Ni-NTA resin. The His-tagged proteins bind to the immobilized nickel ions.

Washing: The resin is washed with buffers to remove non-specifically bound proteins. The strength of the NTA-metal ion bond allows for stringent washing conditions. upenn.edu

Elution: The purified His-tagged protein is then eluted from the resin. This is often achieved by competitive displacement using a high concentration of a molecule that also has an affinity for the nickel ions, such as imidazole (B134444). upenn.edu Alternatively, a change in pH can be used to disrupt the binding and release the protein.

While Ni-NTA is widely used, it is not perfectly selective and can sometimes bind to host proteins that have exposed histidine, cysteine, or tryptophan residues. upenn.edu Therefore, optimizing the elution conditions, for instance by using an imidazole gradient, is often necessary to achieve high purity. upenn.edu Despite these limitations, Ni-NTA chromatography is a powerful, single-step purification method that can yield protein purity of over 95%. upenn.edu

Table 1: Key Aspects of His-Tag Protein Purification using Ni-NTA

| Feature | Description | Reference |

| Principle | Immobilized metal affinity chromatography (IMAC) based on the interaction between a His-tag and Ni-NTA resin. | upenn.eduiba-lifesciences.com |

| Chelating Agent | Nitrilotriacetic acid (NTA), a tetradentate chelator. | upenn.edumediray.co.nz |

| Metal Ion | Typically Nickel (Ni²⁺). | wikipedia.orgupenn.edu |

| Binding Interaction | NTA occupies four coordination sites of the Ni²⁺ ion, leaving two sites free to bind with histidine residues of the His-tag. | upenn.edumediray.co.nz |

| Elution Method | Competitive displacement with imidazole or a change in pH. | upenn.edu |

| Purity | Can achieve >95% purity in a single step. | upenn.edu |

| Limitations | Potential for non-specific binding to other proteins with histidine, cysteine, or tryptophan residues. | upenn.edu |

Immobilization of Metal Ions on Solid Supports for Biochemical Assays

The ability of nitrilotriacetic acid to chelate metal ions is also utilized to immobilize these ions onto solid supports for various biochemical assays. wikipedia.org This immobilization creates a functionalized surface that can then be used to capture and study biomolecules with an affinity for the specific metal ion.

This principle is fundamental to the development of various biosensors. nih.govmdpi.com For instance, NTA-metal complexes can be used as binding units in surface plasmon resonance (SPR), electrochemical, fluorescence, and colorimetric biosensors. nih.govmdpi.com By tethering NTA to a sensor surface and then introducing a metal ion, a platform is created for the specific and oriented immobilization of His-tagged biomolecules. mdpi.com This controlled orientation is crucial for ensuring the accessibility and functionality of the immobilized molecule, leading to more reliable and sensitive assay results. mdpi.com

Environmental Remediation Research

This compound has been investigated for its potential applications in environmental remediation, particularly in the context of metal contamination. Its chelating properties are central to its function in these applications.

Chelation-Enhanced Mobilization in Environmental Remediation Contexts

NTA has the ability to mobilize heavy metals from aquatic sediments. who.int This property, known as chelation-enhanced mobilization, can be harnessed in environmental remediation strategies. By forming water-soluble complexes with heavy metal ions, NTA can increase their mobility in soil and water, facilitating their removal from contaminated sites. For example, sodium NTA has been shown to be effective in removing chromium, copper, and arsenic from wood that has been treated with chromated copper arsenate. wikipedia.org

Role in Waste Water Treatment Processes and Metal Management

Nitrilotriacetic acid and its salts have a history of use in wastewater treatment. They have been utilized as builders in detergents, serving as a replacement for phosphates. wikipedia.orgnih.gov In this capacity, NTA helps to soften water by chelating calcium and magnesium ions. wikipedia.orgwho.int

In the context of wastewater treatment plants, NTA has been detected in both influent and effluent, indicating its passage through the treatment process. nih.gov Studies have shown that NTA is readily biodegradable, with microorganisms breaking it down into simpler compounds. who.intsantos.com This biodegradability is an important factor in its environmental profile. The ability of NTA to form complexes with a wide range of metal ions also gives it a role in managing metals within wastewater streams. who.int

Theoretical and Computational Chemistry of Nitrilotriacetic Acid Sodium Salt

Molecular Conformation and Energetics

The three-dimensional structure and energetic landscape of the nitrilotriacetate anion are fundamental to its function as a chelating agent. Computational chemistry offers powerful tools to explore these characteristics.

To understand the flexibility and preferred shapes of the nitrilotriacetate anion, computational chemists employ conformational search methodologies. These methods systematically explore the potential energy surface of the molecule to identify stable, low-energy conformers.

Molecular Mechanics (MM) is often a starting point for this exploration. MM methods use a classical physics framework, representing atoms as balls and bonds as springs. This simplified approach allows for rapid calculation of the energies of a vast number of potential conformations, making it suitable for an initial broad search of the conformational space.

Density Functional Theory (DFT) provides a more accurate, quantum mechanical description of the electronic structure and, consequently, the molecular geometry and energy. DFT calculations are often used to refine the geometries and relative energies of the most stable conformers identified by molecular mechanics. Performing these calculations in a simulated aqueous phase (for instance, using a polarizable continuum model) is critical, as it accounts for the influence of water, the typical solvent for NTA salts. In an aqueous environment, the carboxylate groups are deprotonated and interact strongly with water molecules, which can influence the preferred conformation of the flexible acetate (B1210297) arms.

The conformational space of a molecule like the DMPC phospholipid has been studied using DFT augmented with dispersion energy terms (DFT-D), revealing multiple stable isomers with very similar energy levels. arxiv.org A similar approach for nitrilotriacetate would likely reveal several low-energy conformers, distinguished by the orientation of the three carboxymethyl arms relative to the central nitrogen atom.

Intermolecular Interaction Analysis

The efficacy of nitrilotriacetic acid sodium salt in applications such as water softening and as a cleaning agent is dictated by its intermolecular interactions with ions and surfaces.

MESP studies create a color-coded map of the electrostatic potential on the electron density surface of a molecule. This map is invaluable for predicting how the molecule will interact with other chemical species. For the nitrilotriacetate anion, MESP studies would highlight the regions of negative potential around the three carboxylate groups and the central nitrogen atom, which are the primary sites for binding positively charged metal ions. The MESP would visually demonstrate why NTA is an effective chelating agent for cations like Ca²⁺, Fe³⁺, and others. wikipedia.org

To understand how this compound interacts with surfaces, such as the crystal planes of sodium chloride, DFT slab model calculations are employed. In this method, a repeating, two-dimensional slab of the crystal is constructed to represent the surface. The nitrilotriacetate anion is then placed near this surface, and DFT calculations are performed to determine the optimal binding geometry and interaction energy.

These simulations can reveal whether the anion adsorbs to the surface, the specific atoms involved in the interaction, and the nature of the binding forces. For instance, studies on the interaction of water with montmorillonite (B579905) surfaces using DFT slab models have detailed the binding energies and geometric arrangements of the adsorbed molecules. mdpi.comresearchgate.net A similar study for nitrilotriacetate on a sodium chloride surface would likely show strong interactions between the carboxylate groups of the anion and the sodium ions on the crystal lattice.

Table 1: Illustrative DFT Slab Model Calculation Results This table is illustrative and based on typical outcomes of such calculations, not on a specific study of this compound.

| Parameter | Value | Interpretation |

|---|---|---|

| Adsorption Energy (kJ/mol) | -85 | Strong, favorable interaction (exothermic) |

| Optimal Distance (NTA to Surface) | 2.5 Å | Close interaction distance |

| Interacting Atoms | NTA carboxylate oxygens and NaCl surface sodium ions | Electrostatic attraction is the dominant binding force |

Energy Decomposition Analysis (EDA) is a computational technique used to break down the total interaction energy between two molecular fragments into physically meaningful components. This provides a deeper understanding of the nature of the chemical bond or intermolecular interaction. A typical EDA scheme partitions the interaction energy into terms such as:

Electrostatic: The classical Coulombic attraction or repulsion between the charge distributions of the fragments.

Pauli Repulsion (or Exchange): The strong, short-range repulsion that arises from the Pauli exclusion principle.

Orbital Interaction (or Polarization): The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the interacting fragments, which describes covalent character and polarization.

Dispersion: The attractive force arising from correlated electron movements, important for van der Waals interactions.

A study on the binding of two nitrilotriacetate groups sharing a nickel ion determined a molecular binding energy of 1.4 kcal/mol, quantifying the strength of this specific chelation interaction. nih.gov An EDA of this system would further elucidate the contributions of electrostatics, orbital interactions, and other forces to this binding energy.

Table 2: Illustrative Energy Decomposition Analysis for NTA-Na⁺ Interaction This table is illustrative and based on typical EDA results for ion-ligand interactions, not on a specific study of this compound.

| Energy Component | Energy (kcal/mol) | Contribution to Bonding |

|---|---|---|

| Electrostatic | -120 | Strongly attractive |

| Pauli Repulsion | +60 | Strongly repulsive |

| Orbital Interaction | -30 | Moderately attractive (polarization) |

| Dispersion | -5 | Weakly attractive |

| Total Interaction Energy | -95 | Overall strong attraction |

Speciation Modeling and Predictive Studies

The chemical form, or "species," of nitrilotriacetic acid in a solution depends on factors like pH and the presence of metal ions. Current time information in Boston, MA, US.ethz.ch Speciation modeling uses computational methods to predict the distribution of different NTA species under various conditions.

These models typically incorporate the acid dissociation constants (pKa values) of NTA and the stability constants of its complexes with various metal ions. By solving a system of equilibrium equations, these models can predict the concentration of free nitrilotriacetate anion, its protonated forms (HNTA²⁻, H₂NTA⁻, H₃NTA), and its various metal complexes.

Recent studies have combined spectroscopic techniques with molecular dynamics simulations to investigate the speciation of Co²⁺ in different solvent systems, revealing the dominant coordination structures. rsc.org A similar approach for this compound could predict its dominant species in complex aqueous environments containing multiple metal ions, which is crucial for understanding its environmental fate and its performance in industrial applications. For example, a systematic investigation into the complexation of a nitrilotriacetate-derived ligand with lanthanides revealed the formation of both 1:1 and 1:2 metal-ligand complexes and determined their thermodynamic stability. acs.org

Computational Prediction of Metal Chelation Efficiency and Selectivity (e.g., Speciation Efficiency Index)

Computational modeling serves as a powerful tool for predicting the efficacy and selectivity of nitrilotriacetic acid (NTA) and its sodium salts in chelating metal ions. One such method involves the calculation of the Speciation Efficiency Index (SEI), which helps determine the optimal pH conditions for the removal of specific metal ions. researchgate.net

Computer simulations utilizing the SEI have been employed to evaluate the chelation of various metal ions by NTA. For instance, studies have shown that the optimal pH range for the removal of transition metals by NTA is between 6.5 and 7.0. researchgate.net Within this pH range, NTA demonstrates a higher selectivity for complexing with transition metals like copper (Cu), iron (Fe), and manganese (Mn) compared to other chelating agents like EDTA. researchgate.net This selectivity is a crucial factor in applications such as pulp bleaching, where the targeted removal of transition metals is desired without significantly affecting other essential ions. researchgate.net

The fully ionized form of NTA, nitrilotriacetate [N(CH₂CO₂⁻)₃; NTA³⁻], possesses four functional groups—three carboxylates and one amine group—that can coordinate with a metal ion. nih.gov The strength of these complexes varies depending on the metal ion. Computational analyses, supported by experimental data, have elucidated the formation constants for various metal-NTA complexes. These constants indicate that NTA forms weaker complexes with alkaline earth metals like magnesium (Mg²⁺) and calcium (Ca²⁺) and stronger complexes with ions such as mercury (Hg²⁺) and ferric iron (Fe³⁺). nih.gov The structure of the Fe³⁺/NTA³⁻ complex, for example, involves the simultaneous binding of all three carboxylate groups and the central nitrogen atom to the iron ion. nih.gov

Interactive Data Table: Metal Ion Chelation by NTA

| Metal Ion | Optimal pH for Removal | Complex Strength | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | 6.5 - 7.0 | Strong | researchgate.net |

| Iron (Fe³⁺) | 6.5 - 7.0 | Very Strong | researchgate.netnih.gov |

| Manganese (Mn²⁺) | 6.5 - 7.0 | Moderate | researchgate.net |

| Calcium (Ca²⁺) | Not specified | Weak | nih.gov |

This table is generated based on available data and is for illustrative purposes. Actual values may vary depending on specific conditions.

Modeling of Biodegradation Thermodynamics and Kinetics

Computational models are instrumental in understanding and predicting the biodegradation of this compound under various environmental conditions. These models focus on the thermodynamic and kinetic parameters that govern the breakdown of NTA by microbial communities.

Kinetic models, often based on nonlinear regression analysis, are used to estimate key parameters such as the maximum degradation velocity (Vmax) and the first-order rate constant (k₁). nih.gov For example, in estuarine environments with a history of NTA exposure, the biodegradation of NTA has been shown to be rapid. nih.gov Studies have reported mean Vmax values of approximately 4753 ± 2849 ng liter⁻¹ hr⁻¹ and a mean k₁ value of 0.32 ± 0.19 day⁻¹. nih.gov Based on such kinetic data, the estimated half-life for NTA degradation in these environments is about 2 days. nih.gov

Modeling efforts have also explored the influence of environmental factors on biodegradation rates. For instance, computational analyses have indicated that NTA degradation rates are relatively insensitive to changes in salinity and dissolved organic carbon (DOC) levels in estuarine waters. nih.gov This suggests that the microorganisms capable of degrading NTA are indigenous to these environments and are not solely introduced through wastewater. nih.gov

Furthermore, mathematical models have been developed to describe the entire biodegradation process, yielding parameters that quantify the extent and rate of degradation. researchgate.net These models can simulate biodegradation curves over time, providing a predictive tool for the environmental fate of NTA. scitepress.org In the context of metal-NTA complexes, studies have shown that the biodegradation rate can be affected. For example, aerobic microbial granules have been shown to completely degrade 2mM of free NTA in 14 hours, while the degradation of the Fe(III)-NTA complex took significantly longer at 40 hours. nih.gov The specific degradation rate for free NTA was found to be 0.7 mM (gMLSS)⁻¹h⁻¹, whereas for Fe(III)-NTA it was 0.37 mM (gMLSS)⁻¹h⁻¹. nih.gov

Interactive Data Table: Kinetic Parameters of NTA Biodegradation

| Parameter | Value | Environmental Condition | Reference |

|---|---|---|---|

| Vmax | 4753 ± 2849 ng L⁻¹ hr⁻¹ | Estuarine Water | nih.gov |

| k₁ | 0.32 ± 0.19 day⁻¹ | Estuarine Water | nih.gov |

| Half-life | ~2 days | Estuarine Water | nih.gov |

| Specific Degradation Rate (Free NTA) | 0.7 mM (gMLSS)⁻¹h⁻¹ | Aerobic Microbial Granules | nih.gov |

This table is for illustrative purposes. The values are based on specific experimental conditions and may not be universally applicable.

Q & A

Q. What structural features of nitrilotriacetic acid sodium salt (NTA-Na) enable its metal-chelating properties?

NTA-Na contains three carboxylate groups and a central tertiary amine group, which collectively form a tetrafunctional ligand capable of coordinating with metal ions. The carboxylate groups (COO⁻) and amine (NH) act as electron donors, creating stable octahedral complexes with metals like Fe³⁺, Cu²⁺, and Ca²⁺. This chelation mechanism is critical for applications in buffer systems and metal ion sequestration .

Q. How can researchers detect and quantify NTA-Na in aqueous solutions?

Colorimetric methods are widely used. For example:

- Adjust pH to 2.0–2.5 with HCl, add ferric nitrate, heat, and filter. Ammonium hydroxide/phenanthroline reagents produce a color change measurable at 510 nm (detection limit: <5 mg/L) .

- Ion-exchange resin pretreatment followed by zinc-Zincon reagent yields a detectable color shift (limit: 0.2 mg/L) .

Q. What are the primary safety considerations when handling NTA-Na in laboratory settings?

NTA-Na exhibits low acute toxicity but is classified as Group 2B (possibly carcinogenic to humans) by IARC due to renal and urinary tract tumors in rodents at high doses. Researchers should minimize inhalation/ingestion, use PPE, and avoid prolonged exposure. Note that nephrotoxicity in animals is linked to Zn²⁺/Ca²⁺ depletion via chelation .

Advanced Research Questions

Q. How do carcinogenicity findings for NTA-Na in rodents translate to human risk assessment?

Rodent studies show dose-dependent renal adenocarcinomas (mice/rats) and urinary bladder carcinomas (rats) via oral administration. However, the mechanism involves species-specific urothelial cytotoxicity and hyperplasia from metal ion depletion, which may not directly extrapolate to humans. No epidemiological data exists, necessitating caution in exposure control .

Q. What experimental strategies resolve contradictions in NTA-Na’s carcinogenicity across animal models?

- Dose-Response Analysis : Tumors occur at high doses (>200 mg/kg/day in rats), suggesting threshold effects.

- Two-Stage Studies : Pretreatment with nitrosamines amplifies urinary tract tumors in rats, indicating synergistic carcinogenicity .

- Mechanistic Studies : Evaluate Zn²⁺/Ca²⁺ homeostasis disruption and oxidative stress in human cell lines to assess relevance .

Q. How can NTA-Na solubility in organic solvents be optimized for non-aqueous applications?

Replace sodium with hydrophobic amines (e.g., trioctylammonium or stearyldimethylammonium salts). These derivatives exhibit solubility in alcohols and non-polar media (e.g., polyethylene blends) while retaining chelation capacity. Example: Tris-(2-ethylhexylammonium) NTA inhibits microbial growth in organic matrices .

Q. What methodologies validate NTA-Na’s role in mitigating metal interference in enzymatic assays?

- Competitive Chelation : Titrate NTA-Na against EDTA to selectively bind interfering metals (e.g., Fe³⁺) without affecting Mg²⁺/Zn²⁺ cofactors.

- Spectrophotometric Monitoring : Track metal-NTA complex formation via UV-Vis shifts (e.g., Fe³⁺-NTA absorbs at 310 nm) .

Methodological Challenges and Solutions

Q. Why do standard NTA-Na analytical methods fail in complex matrices like biological fluids?

Interference from proteins or competing ligands (e.g., citrate) can mask NTA-Na. Solutions include:

- Sample Pretreatment : Acid hydrolysis or ultrafiltration to remove macromolecules.

- HPLC Coupling : Use ion-pair chromatography with post-column derivatization for specificity .

Q. How to design environmentally relevant toxicity assays for NTA-Na?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.